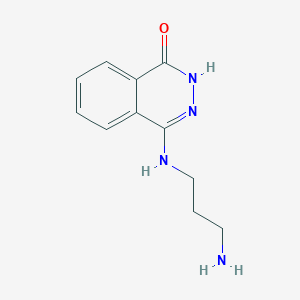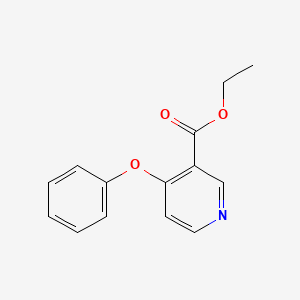
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H7NO3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phthalimide core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione can be synthesized through the reaction of phthalimide with formaldehyde. The process involves the following steps:
Reactants: Phthalimide and formaldehyde.
Reaction Conditions: The reaction is typically carried out in an aqueous medium with a formaldehyde concentration of around 12%.
Procedure: The mixture is heated to 98-102°C and allowed to reflux for approximately 2.5 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of the phthalimide core.
Applications De Recherche Scientifique
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. The phthalimide core can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-(Hydroxymethyl)phthalimide: A closely related compound with similar applications.
N-Acyloxymethyl-phthalimides: These compounds release formaldehyde and have applications in medicinal chemistry.
Uniqueness
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research.
Propriétés
Numéro CAS |
174810-05-0 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[(2S)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m0/s1 |
Clé InChI |
XWARCKJYBAUGMZ-QMMMGPOBSA-N |
SMILES isomérique |
C=C[C@@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B8662104.png)
![4-[(Cyclopentylmethyl)amino]benzene-1-sulfonamide](/img/structure/B8662118.png)




![Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate](/img/structure/B8662138.png)

![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoate](/img/structure/B8662140.png)


![4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide](/img/structure/B8662164.png)

